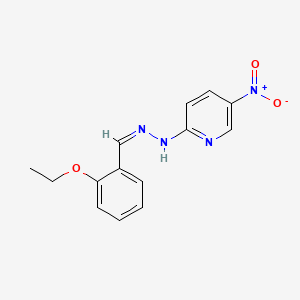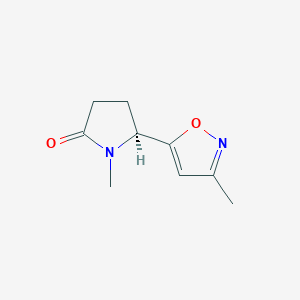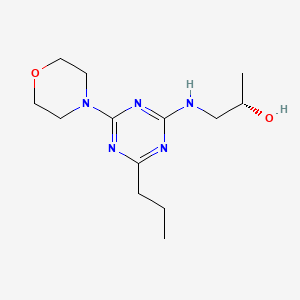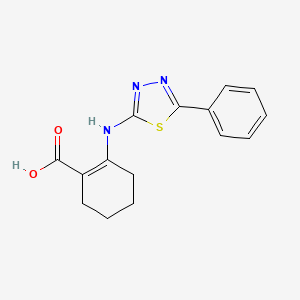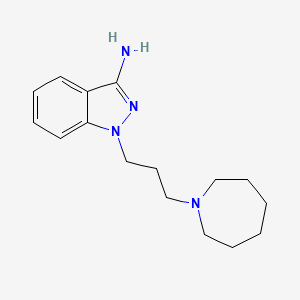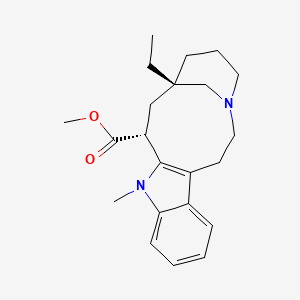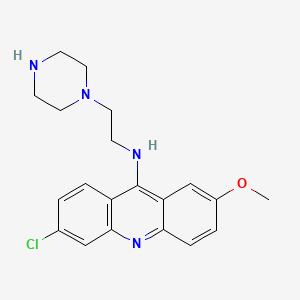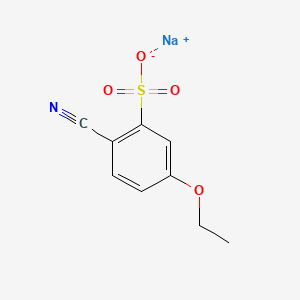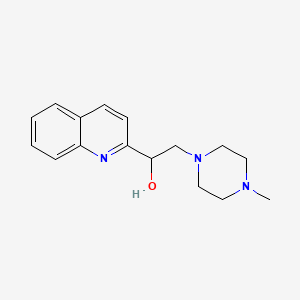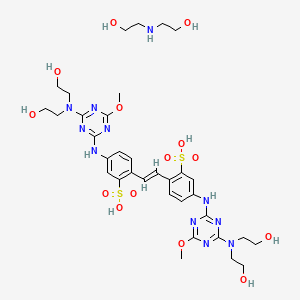
Einecs 286-154-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 286-154-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes: These may involve multi-step organic synthesis, starting from readily available precursors and involving reactions such as condensation, cyclization, and functional group transformations.
Reaction Conditions: Conditions such as temperature, pressure, and the use of catalysts are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production often scales up laboratory methods, employing large reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Einecs 286-154-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: Common reagents for substitution reactions include halogens, acids, and bases, resulting in the replacement of one functional group with another.
Major Products: The products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Einecs 286-154-1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds and materials.
Biology: The compound may be used in biochemical assays and studies to understand biological processes and interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action can lead to the development of new drugs and treatments.
Industry: It finds applications in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of Einecs 286-154-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or changes in cellular signaling pathways. Understanding these mechanisms is crucial for developing new applications and improving existing ones .
Comparison with Similar Compounds
Einecs 286-154-1 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include Einecs 286-008-7 and Einecs 286-832-7.
Properties
CAS No. |
85187-66-2 |
|---|---|
Molecular Formula |
C34H49N11O14S2 |
Molecular Weight |
900.0 g/mol |
IUPAC Name |
5-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C30H38N10O12S2.C4H11NO2/c1-51-29-35-25(33-27(37-29)39(9-13-41)10-14-42)31-21-7-5-19(23(17-21)53(45,46)47)3-4-20-6-8-22(18-24(20)54(48,49)50)32-26-34-28(38-30(36-26)52-2)40(11-15-43)12-16-44;6-3-1-5-2-4-7/h3-8,17-18,41-44H,9-16H2,1-2H3,(H,45,46,47)(H,48,49,50)(H,31,33,35,37)(H,32,34,36,38);5-7H,1-4H2/b4-3+; |
InChI Key |
AAFLUHZHEJSXJJ-BJILWQEISA-N |
Isomeric SMILES |
COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O.C(CO)NCCO |
Canonical SMILES |
COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)
![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)
